molecular formula C21H20N4O3S B2666531 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one CAS No. 1706016-54-7

2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2666531
CAS No.: 1706016-54-7
M. Wt: 408.48
InChI Key: IYEAAHNEWGMROB-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features multiple functional groups, including a benzoxazole, thiophene, oxadiazole, and piperidine moiety. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one typically involves multi-step organic synthesis. Each functional group may be introduced through specific reactions:

    Benzoxazole Formation: This can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives.

    Oxadiazole Formation: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Piperidine Introduction: Piperidine can be introduced through nucleophilic substitution reactions.

    Thiophene Introduction: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.

    Reduction: Reduction reactions could target the oxadiazole or benzoxazole rings.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
  • 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-ol
  • 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-amine

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c26-20(11-17-16-5-1-2-6-18(16)27-23-17)25-8-3-4-14(12-25)10-19-22-21(24-28-19)15-7-9-29-13-15/h1-2,5-7,9,13-14H,3-4,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEAAHNEWGMROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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